2,3-Dimethylbutane-2,3-diamine

Description

BenchChem offers high-quality 2,3-Dimethylbutane-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylbutane-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

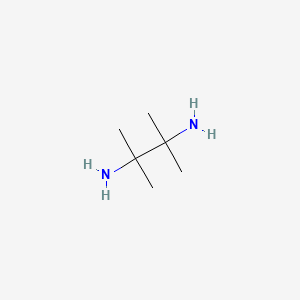

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutane-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCVLTOGUMLHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902523 | |

| Record name | NoName_3034 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-44-3 | |

| Record name | 2,3-Butanediamione, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Physical and chemical properties of 2,3-Dimethylbutane-2,3-diamine

An In-Depth Technical Guide to 2,3-Dimethylbutane-2,3-diamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2,3-dimethylbutane-2,3-diamine (CAS: 20485-44-3), a unique sterically hindered vicinal diamine. The document delves into its fundamental physicochemical properties, detailed spectroscopic characteristics, established synthesis protocols, and key reactivity patterns. Furthermore, it explores the compound's current and potential applications in specialized fields such as coordination chemistry, advanced organic synthesis, and as a scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development, offering expert insights into the causality behind its properties and the strategic considerations for its use in experimental design.

Introduction: The Significance of Steric Hindrance in Vicinal Diamines

Vicinal diamines, organic compounds featuring amino groups on adjacent carbon atoms, are a cornerstone of modern chemistry.[1] They are prevalent structural motifs in natural products and serve as indispensable building blocks for pharmaceuticals and as chiral ligands in asymmetric catalysis.[1][2] The strategic placement of the two nitrogen atoms allows them to act as powerful bidentate ligands, coordinating with metal centers to facilitate a vast array of chemical transformations.

The subject of this guide, 2,3-dimethylbutane-2,3-diamine, represents a specialized member of this class. Its structure is distinguished by a high degree of steric congestion, with four methyl groups flanking the two primary amine functionalities on a quaternary carbon backbone. This steric bulk is not a trivial feature; it fundamentally governs the molecule's reactivity, selectivity, and coordination behavior.[1] Sterically hindered amines are of significant research interest because this congestion can confer unique catalytic properties, enhance the stability of reactive intermediates, and direct the stereochemical outcome of reactions.[3][4] This guide aims to elucidate the properties of 2,3-dimethylbutane-2,3-diamine, providing the technical foundation necessary for its effective application in research and development.

Physicochemical and Structural Properties

The physical state and solubility of 2,3-dimethylbutane-2,3-diamine are dictated by its molecular structure: a compact hydrocarbon frame made polar by two primary amine groups. These amine groups can engage in hydrogen bonding, rendering the compound water-soluble.[5] While some physical properties have been determined experimentally, others are derived from computational models, which provide valuable estimates for experimental design.

Table 1: Physicochemical Properties of 2,3-Dimethylbutane-2,3-diamine

| Property | Value | Source Type | Reference |

|---|---|---|---|

| CAS Number | 20485-44-3 | Experimental | [6] |

| Molecular Formula | C₆H₁₆N₂ | - | [5][6] |

| Molecular Weight | 116.21 g/mol | - | [5][6] |

| Physical Form | Colorless to pale yellow liquid or solid | Experimental | [5] |

| Boiling Point | 157.2 °C at 760 mmHg | Experimental | [7] |

| 475.28 K (202.13 °C) | Calculated | N/A | |

| Melting Point | 328.74 K (55.59 °C) | Calculated | N/A |

| Density | 0.86 g/cm³ | Experimental | [7] |

| Flash Point | 43.4 °C | Experimental | [7] |

| Water Solubility | Soluble | Experimental | [5] |

| logP (Octanol/Water) | 0.461 | Calculated | N/A |

| IUPAC Name | 2,3-dimethylbutane-2,3-diamine | - |[6] |

Note: Calculated values are derived from computational models like the Joback method and provide estimations.

Chemically, the compound exhibits the characteristic basicity of primary amines due to the lone pair of electrons on each nitrogen atom. These lone pairs also make it a potent nucleophile, capable of participating in reactions such as acylation and nucleophilic substitution.[5]

Spectroscopic Analysis Workflow

Definitive structural confirmation of 2,3-dimethylbutane-2,3-diamine relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer an unambiguous characterization of the molecule.

Caption: A typical workflow for the structural elucidation of 2,3-Dimethylbutane-2,3-diamine.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern. For 2,3-dimethylbutane-2,3-diamine, electron ionization (EI) would yield a molecular ion peak ([M]⁺) at an m/z of 116, corresponding to its molecular weight.[6] A key fragmentation pathway involves the alpha-cleavage characteristic of amines. The cleavage of a methyl group (CH₃•) would result in a prominent ion at m/z 101. The most stable and thus most abundant fragment (base peak) is often observed at m/z 58, resulting from the cleavage of the C2-C3 bond to form the [C₃H₈N]⁺ ion.[8]

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching and the other to the asymmetric stretching of the N-H bonds.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ (approx. 2880-2980 cm⁻¹) are expected for the stretching vibrations of the methyl C-H bonds.[9]

-

N-H Bending (Scissoring): A medium to strong absorption between 1590-1650 cm⁻¹ is characteristic of the primary amine scissoring vibration.

-

C-H Bending: Methyl C-H bending vibrations will appear around 1470 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).[9]

-

C-N Stretching: A weak to medium band in the 1000-1250 cm⁻¹ region will indicate the C-N bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The high degree of symmetry in 2,3-dimethylbutane-2,3-diamine simplifies its NMR spectra.

-

¹H NMR: Due to the molecule's symmetry, only two distinct proton environments are expected.

-

-CH₃ Protons: All four methyl groups are chemically equivalent. They would appear as a single, sharp singlet in the spectrum, integrating to 12 protons. The expected chemical shift would be around 1.0-1.3 ppm.

-

-NH₂ Protons: The four protons of the two equivalent amine groups would also give rise to a single signal. This peak would be broader than the methyl signal and its chemical shift is variable (typically 1.5-3.0 ppm), depending on solvent and concentration. This signal would integrate to 4 protons.

-

-

¹³C NMR: Similarly, the ¹³C NMR spectrum would be very simple, showing only two signals.

-

-CH₃ Carbons: The four equivalent methyl carbons would produce a single signal, likely in the 20-25 ppm range.[10]

-

Quaternary Carbons (C-NH₂): The two equivalent quaternary carbons bonded to the amine groups would appear as a single signal further downfield, estimated in the 50-60 ppm range.

-

Synthesis and Reactivity

Synthesis Protocol: Reduction of a Dinitro Precursor

A common and effective route to sterically hindered vicinal diamines is the reduction of the corresponding dinitroalkane.[11] This two-step process begins with the synthesis of 2,3-dimethyl-2,3-dinitrobutane, followed by its reduction to the target diamine.

Caption: Two-step synthesis pathway from 2-nitropropane to the target diamine.

Step 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane This precursor is synthesized via an oxidative coupling reaction of 2-nitropropane.[12][13]

-

Rationale: This method leverages the acidity of the α-proton in 2-nitropropane. Deprotonation forms a nitronate anion, which can then undergo oxidative dimerization.

-

Protocol:

-

To a three-necked flask equipped with magnetic stirring and in an ice-water bath, add 2-nitropropane (1.0 eq) and a 6M sodium hydroxide solution (1.0 eq).

-

Stir the mixture for 30 minutes to ensure complete formation of the sodium nitronate salt.

-

Add liquid bromine (0.5 eq) dropwise using a constant pressure dropping funnel while maintaining the low temperature.

-

After the addition is complete, add absolute ethanol and continue stirring in the ice bath for another 30 minutes.

-

Remove the ice bath and heat the reaction mixture to reflux (approx. 90 °C) for 2 hours.[12][13]

-

Cool the reaction mixture to room temperature. The product, 2,3-dimethyl-2,3-dinitrobutane, will precipitate as a white solid.

-

Collect the solid by filtration, wash thoroughly with ethanol and distilled water, and dry under vacuum.[12][13]

-

Step 2: Reduction to 2,3-Dimethylbutane-2,3-diamine The reduction of the vicinal dinitro compound to the diamine can be achieved using various standard methods.

-

Rationale: Strong reducing agents are required to convert the nitro groups (-NO₂) to primary amine groups (-NH₂). Catalytic hydrogenation or dissolving metal reductions are effective. The choice of method depends on scale, available equipment, and desired purity.

-

Protocol (Example using Sn/HCl):

-

Suspend 2,3-dimethyl-2,3-dinitrobutane in concentrated hydrochloric acid in a round-bottom flask.

-

Add granulated tin (Sn) metal portion-wise with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.

-

After the addition is complete, heat the mixture (e.g., on a steam bath) until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and make it strongly basic by the slow addition of concentrated NaOH or KOH solution to precipitate tin hydroxides and liberate the free diamine.

-

The product can then be extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by distillation.

-

Applications in Research and Development

The unique sterically-crowded structure of 2,3-dimethylbutane-2,3-diamine makes it a valuable tool for specialized applications where modulating reactivity and selectivity is critical.

Ligand in Coordination Chemistry and Catalysis

As a bidentate ligand, the diamine can coordinate to transition metals. The steric bulk provided by the methyl groups creates a well-defined coordination pocket around the metal center. This has several important consequences:

-

Selectivity: The hindered environment can influence the substrate's approach to the catalytic center, potentially leading to high regio- or stereoselectivity in reactions.

-

Stability: The bulky groups can protect the metal center from unwanted side reactions, such as catalyst decomposition or the formation of inactive dimeric species, thereby increasing catalyst lifetime and turnover numbers.

-

Modulating Reactivity: Steric hindrance can prevent the coordination of larger substrates while allowing smaller ones to react, providing a basis for size-selective catalysis.[1][2]

Building Block in Advanced Organic Synthesis

The diamine serves as a rigid, sterically-defined scaffold for building more complex molecules. It can be used to synthesize unique heterocyclic systems or as a starting point for deaminative functionalization, where the C-N bonds are transformed into C-C, C-H, or C-halogen bonds, providing access to highly congested quaternary carbon centers.[4]

Potential in Medicinal Chemistry

The vicinal diamine motif is a key pharmacophore in many biologically active molecules.[2] The dimethylamine functional group, more broadly, is present in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial and anticancer properties.[14] The rigid and sterically defined nature of 2,3-dimethylbutane-2,3-diamine makes it an attractive scaffold for:

-

Constrained Analogues: Synthesizing conformationally restricted analogues of known drugs to improve binding affinity and selectivity for biological targets.

-

Prodrug Design: The amine groups can be functionalized to create prodrugs that release an active pharmaceutical ingredient under specific physiological conditions.[14]

Safety and Handling

As with all amine compounds, 2,3-dimethylbutane-2,3-diamine should be handled with appropriate care. It is considered an irritant and may pose health risks upon exposure.[5]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of aerosols. [N/A]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and acids. [N/A]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2,3-Dimethylbutane-2,3-diamine is more than a simple diamine; it is a specialized chemical tool whose properties are dominated by the profound steric hindrance around its reactive amine centers. This guide has detailed its physical and chemical characteristics, outlined reliable methods for its synthesis and spectroscopic identification, and explored its applications. The true potential of this molecule lies in leveraging its unique steric profile to control reactivity and selectivity in catalysis, construct complex molecular architectures, and design novel therapeutic agents. As the demand for chemical tools with precise steric and electronic properties grows, 2,3-dimethylbutane-2,3-diamine stands out as a valuable and versatile building block for innovation.

References

Sources

- 1. 2,3-Dimethylbutane-2,3-diamine | 20485-44-3 | Benchchem [benchchem.com]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 20485-44-3: 2,3-dimethylbutane-2,3-diamine [cymitquimica.com]

- 6. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]

- 7. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc [chemsrc.com]

- 8. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]

- 9. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 13. 2,3-DIMETHYL-2,3-DINITROBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. researchgate.net [researchgate.net]

Introduction: Unveiling a Sterically Hindered Vicinal Diamine

An In-Depth Technical Guide to 2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3)

Vicinal diamines (1,2-diamines) are a cornerstone of modern organic chemistry, serving as privileged scaffolds in natural products, pharmaceuticals, and as highly effective ligands in catalysis.[1] Within this class, 2,3-Dimethylbutane-2,3-diamine, also known as 2,3-diamino-2,3-dimethylbutane, presents a unique structural motif. Characterized by a butane backbone flanked by two tertiary carbons, each bearing an amine and two methyl groups, this compound's reactivity is profoundly influenced by significant steric hindrance around the nitrogen centers.[1]

This guide provides a comprehensive technical overview of 2,3-Dimethylbutane-2,3-diamine, moving from its fundamental physicochemical properties and synthesis to its reactivity, applications, and handling protocols. The insights herein are designed to equip researchers with the knowledge to effectively harness the potential of this versatile chemical building block.

Core Chemical Identity and Physicochemical Properties

2,3-Dimethylbutane-2,3-diamine is an organic compound featuring two primary amine groups on adjacent tertiary carbon atoms.[2] This structure dictates its physical and chemical behavior, including its basicity and utility as a bidentate ligand.

Structural and Molecular Data

The core identity of this compound is defined by its molecular formula, weight, and standard chemical identifiers.

| Property | Value | Source |

| CAS Number | 20485-44-3 | [3] |

| Molecular Formula | C₆H₁₆N₂ | [2][3] |

| Molecular Weight | 116.20 g/mol | [2][3] |

| IUPAC Name | 2,3-dimethylbutane-2,3-diamine | [4] |

| Synonyms | 2,3-Diamino-2,3-dimethylbutane, 2,3-dimethyl-2,3-butanediamine | [2][3] |

| SMILES | CC(C)(C(C)(C)N)N | [2] |

| InChI Key | CGCVLTOGUMLHNP-UHFFFAOYSA-N | [3] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Central C-C bond C2 [label="C", pos="0,0!"]; C3 [label="C", pos="1,0!"]; edge [len=1.0]; C2 -- C3;

// Substituents on C2 N2 [label="NH₂", pos="-0.5,0.866!", fontcolor="#34A853"]; C2_Me1 [label="CH₃", pos="-0.5,-0.866!", fontcolor="#4285F4"]; C2 -- N2; C2 -- C2_Me1;

// Substituents on C3 N3 [label="NH₂", pos="1.5,0.866!", fontcolor="#34A853"]; C3_Me1 [label="CH₃", pos="1.5,-0.866!", fontcolor="#4285F4"]; C3 -- N3; C3 -- C3_Me1;

// Invisible nodes for additional methyls to position them correctly inv_C2_Me2 [label="CH₃", pos="-0.8,-0.1!", style=invis]; C2_Me2 [label="CH₃", pos="-1.2,0.5!", fontcolor="#4285F4"]; C2 -- C2_Me2;

inv_C3_Me2 [label="CH₃", pos="1.8,-0.1!", style=invis]; C3_Me2 [label="CH₃", pos="2.2,0.5!", fontcolor="#4285F4"]; C3 -- C3_Me2;

caption [label="Structure of 2,3-Dimethylbutane-2,3-diamine", pos="0.5,-2!", fontsize=10]; }

Caption: Molecular structure of 2,3-Dimethylbutane-2,3-diamine.

Physical and Chemical Properties

The compound is typically a colorless to pale yellow liquid or a solid, and its amine groups allow for hydrogen bonding, rendering it soluble in water.[2] Its basic nature is characteristic of alkylamines.[2]

| Property | Value | Unit | Source / Method |

| Physical Form | Colorless to pale yellow liquid; Solid | [2] | |

| Boiling Point | 475.28 | K | Joback Calculated[5] |

| Melting Point | 328.74 | K | Joback Calculated[5] |

| Water Solubility | log10WS = -1.43 | mol/L | Crippen Calculated[5] |

| Octanol/Water Partition Coeff. | logP = 0.461 | Crippen Calculated[5] |

Synthesis Protocols

The primary and most cited route to 2,3-Dimethylbutane-2,3-diamine involves the reduction of its dinitro analogue, 2,3-dimethyl-2,3-dinitrobutane.[6] This precursor is relatively accessible, making this a viable pathway for laboratory-scale synthesis.

Key Synthesis Workflow: Reduction of a Dinitro Precursor

This method provides a direct and efficient conversion to the target vicinal diamine. The choice of reducing agent is critical and can range from catalytic hydrogenation to metal-acid systems.

Caption: General workflow for the synthesis of the target diamine.

Step-by-Step Experimental Protocol

This is a representative protocol synthesized from established chemical principles for this transformation. Researchers should consult the primary literature and perform appropriate risk assessments before execution.[6]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2,3-dinitrobutane in a suitable solvent such as ethanol.

-

Reduction:

-

Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %). Pressurize the vessel with hydrogen gas (H₂) and stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.

-

Alternative (Metal/Acid): Alternatively, add a stoichiometric excess of a reducing metal like tin (Sn) granules, followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl) while cooling the flask in an ice bath.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Work-up:

-

For hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

For the metal/acid method, carefully neutralize the excess acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12).

-

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization of its dihydrochloride salt.[7]

Chemical Reactivity and Applications

The unique sterically-congested structure of 2,3-Dimethylbutane-2,3-diamine governs its reactivity, making it a valuable building block for specialized applications. It undergoes typical amine reactions but can also be used to form complex heterocyclic systems and act as a ligand in coordination chemistry.[2][8]

Formation of Heterocyclic Compounds

Condensation reactions with 1,2-dicarbonyl compounds are a hallmark of vicinal diamines. Reacting 2,3-Dimethylbutane-2,3-diamine with 2,3-butanedione, for instance, can lead to the formation of tetramethylpyrazine derivatives.[6] Similarly, reaction with benzil in the presence of an acid catalyst can form substituted imidazolidines.[6]

Role as a Bidentate Ligand in Coordination Chemistry

The two adjacent amine groups can chelate to a single metal center, acting as a classic bidentate ligand. This has been demonstrated in the formation of a square-planar complex with Nickel(II), where two molecules of the diamine coordinate to the nickel atom.[9] The steric bulk provided by the methyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complex, a feature often exploited in the design of catalysts for asymmetric synthesis.[1]

Caption: Bidentate coordination of the diamine to a metal center (M).

Potential in Drug Development

While direct applications of this specific diamine in FDA-approved drugs are not prominent, the vicinal diamine scaffold is critical in medicinal chemistry.[1] Furthermore, dimethylamine derivatives are present in numerous pharmaceuticals.[10][11] The rigid, sterically defined structure of 2,3-Dimethylbutane-2,3-diamine makes it an interesting candidate for creating conformationally restricted analogues of biologically active molecules, a common strategy in drug design to improve potency and selectivity.

Spectroscopic Characterization

Definitive identification of 2,3-Dimethylbutane-2,3-diamine relies on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Two primary signals are expected due to the molecule's symmetry: a singlet for the 12 protons of the four equivalent methyl (CH₃) groups and a broad singlet for the 4 protons of the two equivalent amine (NH₂) groups, which is exchangeable with D₂O. |

| ¹³C NMR | Two signals are expected: one for the four equivalent methyl carbons and one for the two equivalent tertiary carbons (C-N). |

| IR Spectroscopy | Characteristic N-H stretching bands (a doublet for primary amines) in the 3300-3500 cm⁻¹ region. C-H stretching bands just below 3000 cm⁻¹. C-N stretching in the 1000-1200 cm⁻¹ region. |

| Mass Spec (EI) | The NIST WebBook contains reference mass spectra for this compound, which can be used for confirmation.[3] |

Safety, Handling, and Storage

Proper handling of 2,3-Dimethylbutane-2,3-diamine is essential to ensure laboratory safety. As with many amines, it can be an irritant and may pose health risks upon exposure.[2]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid contact with skin and eyes and prevent inhalation of vapors.[12][14] Use non-sparking tools and ground equipment to prevent fire from electrostatic discharge.[12][15]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

2,3-Diamino-2,3-Dimethylbutane - NIST WebBook. [Link]

-

Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Cheméo. [Link]

-

CID 23048341 | C12H32N4 - PubChem. [Link]

-

Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane - ACS Publications. [Link]

-

Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane - American Chemical Society. [Link]

-

Bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate - PubMed. [Link]

-

Infrared spectrum of 2,3-dimethylbutane - Doc Brown's Chemistry. [Link]

- Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google P

-

C-13 nmr spectrum of 2,3-dimethylbutane - Doc Brown's Chemistry. [Link]

-

2,3-dimethylbutane H-1 proton nmr spectrum - Doc Brown's Chemistry. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

-

Lab 31 (Reaction of 2,3-dimethyl-2,3-butanediol) post-lab tutorial - YouTube. [Link]

-

2,3-Dimethylbutane - Wikipedia. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. [Link]

Sources

- 1. 2,3-Dimethylbutane-2,3-diamine | 20485-44-3 | Benchchem [benchchem.com]

- 2. CAS 20485-44-3: 2,3-dimethylbutane-2,3-diamine [cymitquimica.com]

- 3. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]

- 4. CID 23048341 | C12H32N4 | CID 23048341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,3-Dimethyl-2,3-butanediamine Dihydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethylbutane-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbutane-2,3-diamine, a sterically hindered vicinal diamine, presents a fascinating case study in conformational analysis and coordination chemistry. Its unique structural features, arising from the bulky methyl groups flanking the diamine core, dictate its reactivity, spectroscopic properties, and utility as a ligand in coordination chemistry. This guide provides a comprehensive exploration of the molecular structure, conformational landscape, synthesis, and spectroscopic characterization of this intriguing molecule. We delve into the subtle interplay of steric and electronic effects that govern its preferred conformations and discuss its application as a chelating ligand, supported by crystallographic evidence.

Introduction: The Significance of Sterically Hindered Vicinal Diamines

Vicinal diamines, organic compounds bearing amino groups on adjacent carbon atoms, are fundamental building blocks in organic synthesis and coordination chemistry. Their ability to act as bidentate ligands has made them indispensable in the development of catalysts for asymmetric synthesis and as stabilizing agents for a wide range of metal ions. The introduction of steric bulk, as seen in 2,3-dimethylbutane-2,3-diamine, imparts unique properties to these molecules. This steric hindrance can influence reaction selectivity, modulate the electronic properties of metal complexes, and enforce specific geometric arrangements in the solid state. A thorough understanding of the molecular structure and conformational preferences of such hindered diamines is therefore crucial for their rational application in drug design and materials science.

Molecular Structure and Bonding

The fundamental structure of 2,3-dimethylbutane-2,3-diamine consists of a butane backbone with two amine groups and two methyl groups attached to both the C2 and C3 carbons. This arrangement leads to a high degree of substitution and steric crowding around the central C2-C3 bond.

Key Molecular Parameters:

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂ | [NIST] |

| Molecular Weight | 116.20 g/mol | [NIST] |

| CAS Number | 20485-44-3 | [NIST] |

The bonding within the molecule is characterized by standard sp³-hybridized carbon and nitrogen atoms. The C-C and C-N bond lengths and angles are generally within the expected ranges, although minor distortions can occur to alleviate steric strain. The presence of two primary amine groups makes the molecule a Brønsted-Lowry base and a potent nucleophile.

Conformational Analysis: A Tale of Gauche and Anti

The most critical aspect of the molecular structure of 2,3-dimethylbutane-2,3-diamine is the rotation around the central C2-C3 bond. This rotation gives rise to various conformational isomers, primarily the staggered gauche and anti conformations, which can be visualized using Newman projections.

Due to the significant steric hindrance from the four methyl groups, the eclipsed conformations are highly disfavored and represent energy maxima on the potential energy surface of rotation. The staggered conformations, where the substituents on the front and back carbons are maximally separated, are the low-energy, populated states.

Newman Projections of Staggered Conformers

Diagram: Newman Projections of 2,3-Dimethylbutane-2,3-diamine

Caption: Newman projections of the gauche and anti conformations.

In the anti conformation, the two bulky amino groups are positioned at a dihedral angle of 180° to each other, minimizing their steric repulsion. In the gauche conformation, the amino groups are at a dihedral angle of approximately 60°.

Gauche vs. Anti: An Energetic Balancing Act

Intuitively, one might expect the anti conformation to be significantly more stable due to the minimization of steric interactions between the large amino and methyl groups. However, for vicinal diamines, and molecules with electronegative substituents on adjacent carbons, the "gauche effect" can play a significant role. This effect describes the tendency for such molecules to prefer the gauche conformation, a phenomenon often attributed to a combination of hyperconjugation and electrostatic interactions.

Synthesis of 2,3-Dimethylbutane-2,3-diamine

The synthesis of 2,3-dimethylbutane-2,3-diamine is most effectively achieved through a two-step process starting from 2-nitropropane or acetone.

Step 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane

The precursor, 2,3-dimethyl-2,3-dinitrobutane, can be synthesized via the oxidative coupling of 2-nitropropane.[3] An alternative and often safer route involves the one-pot reaction of acetone, ammonia, and hydrogen peroxide in the presence of a titanium-silicate molecular sieve catalyst.[4][5]

Diagram: Synthetic Pathway to 2,3-Dimethylbutane-2,3-diamine

Caption: Overview of the synthetic route.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane (Illustrative)

-

Reaction Setup: A reaction vessel is charged with acetone, water, and a titanium-silicate molecular sieve catalyst.

-

Reagent Addition: Ammonia and hydrogen peroxide are added dropwise to the stirred reaction mixture at a controlled temperature (typically 60-90 °C), maintaining a basic pH (8-10).[5]

-

Reaction: The mixture is stirred for a designated period at an elevated temperature (e.g., 80-90 °C) to ensure complete reaction.[5]

-

Work-up and Purification: The catalyst is removed by filtration. The filtrate is then concentrated to remove excess acetone, and the product is isolated by cooling and filtration. The crude product can be further purified by washing with water.[4]

Step 2: Reduction to 2,3-Dimethylbutane-2,3-diamine

The reduction of the vicinal dinitro compound to the corresponding diamine is a standard transformation in organic synthesis. Common methods include the use of reducing agents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation.[6]

Experimental Protocol: Reduction of 2,3-Dimethyl-2,3-dinitrobutane (General Procedure)

-

Reaction Setup: 2,3-Dimethyl-2,3-dinitrobutane is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction).

-

Reduction:

-

Catalytic Hydrogenation: A catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature.

-

Chemical Reduction: A solution of SnCl₂ in concentrated HCl is added to the solution of the dinitro compound, often with heating.

-

-

Work-up and Purification:

-

After catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

For the SnCl₂ reduction, the reaction mixture is typically made basic to precipitate the tin salts, and the diamine is extracted into an organic solvent.

-

The crude diamine can then be purified by distillation or recrystallization of a suitable salt.

-

Spectroscopic Characterization

The structure of 2,3-dimethylbutane-2,3-diamine can be unequivocally confirmed through a combination of spectroscopic techniques. While specific experimental spectra for the free diamine are not widely published, predictions can be made based on the known spectra of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

-

¹H NMR: Two distinct signals are anticipated:

-

A singlet for the twelve equivalent protons of the four methyl groups.

-

A singlet for the four equivalent protons of the two amine groups. The chemical shift of the amine protons can be variable and may broaden or exchange with D₂O.

-

-

¹³C NMR: Two signals are expected:

-

One signal for the four equivalent methyl carbons.

-

One signal for the two equivalent quaternary carbons (C2 and C3).

-

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dimethylbutane-2,3-diamine will be characterized by the following key absorptions:

-

N-H Stretching: A pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl groups.

-

N-H Bending: A medium to strong absorption in the range of 1590-1650 cm⁻¹.

-

C-N Stretching: A medium absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.

Application in Coordination Chemistry: A Sterically Demanding Ligand

The two lone pairs of electrons on the nitrogen atoms allow 2,3-dimethylbutane-2,3-diamine to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The significant steric bulk of the four methyl groups plays a crucial role in the coordination chemistry of this ligand.

Crystal Structure of a Nickel(II) Complex

The crystal structure of bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate provides valuable insight into the conformational and coordination behavior of the ligand. In this complex, the nickel(II) ion is coordinated by four nitrogen atoms from two diamine ligands in a square-planar geometry.

Key Structural Features of the Coordinated Ligand:

| Parameter | Value (Å or °) |

| Ni-N Bond Lengths | 1.890(3) - 1.898(3) Å |

| N-Ni-N Bite Angle | 85.56(14) ° |

| Ligand Conformation | Gauche |

The enforced gauche conformation of the ligand upon coordination is a direct consequence of the formation of the five-membered chelate ring. The steric hindrance of the methyl groups likely influences the overall stability and reactivity of the complex.

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and structural analysis.

Conclusion

2,3-Dimethylbutane-2,3-diamine serves as a compelling example of how steric hindrance can profoundly influence molecular conformation and coordination behavior. While the anti conformation might be predicted to be the most stable based on simple steric arguments, the interplay of the gauche effect and potential intramolecular interactions makes the conformational landscape of the free diamine a subject of considerable interest for further computational and experimental investigation. Its synthesis from readily available starting materials and its ability to act as a bulky chelating ligand highlight its potential for applications in catalysis and materials science where fine-tuning of the steric and electronic environment around a metal center is desired. The crystallographic characterization of its metal complexes provides a solid foundation for understanding its behavior in more complex systems, paving the way for the rational design of novel catalysts and functional materials.

References

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- US Patent 8,692,036 B2. (2014). Method for preparing 2,3-dimethyl-2,3-dinitrobutane.

- Allinger, N. L., et al. (1989). The gauche-anti energy difference in 2,3-dimethylbutane. Journal of the American Chemical Society, 111(23), 8551–8566.

-

NIST Chemistry WebBook, SRD 69. 2,3-Diamino-2,3-Dimethylbutane. [Link]

- Cheng, Y., et al. (2009). Bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), m477.

- CN Patent 102267914A. (2011). Method for preparing 2,3-dimethyl-2,3-dinitrobutane.

-

Brainly. (2024). Write the balanced equation for the reduction of 2,6-dimethylnitrobenzene (compound 35) to compound 36. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 4. US8692036B2 - Method for preparing 2,3-dimethyl-2,3-dinitrobutane - Google Patents [patents.google.com]

- 5. CN102267914A - Method for preparing 2,3-dimethyl-2,3-dinitrobutane - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

Introduction: The Structure and Significance of 2,3-Dimethylbutane-2,3-diamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbutane-2,3-diamine

This guide provides a detailed analysis of the spectroscopic data for 2,3-dimethylbutane-2,3-diamine (CAS No: 20485-44-3). As a molecule with significant structural symmetry and two primary amine functional groups, its characterization provides an excellent case study in the application of modern spectroscopic techniques. This document is intended for researchers and professionals in chemical synthesis and drug development, offering not just data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.

2,3-Dimethylbutane-2,3-diamine, with a molecular formula of C₆H₁₆N₂ and a molecular weight of approximately 116.20 g/mol , is a vicinal diamine built on a sterically hindered t-butyl-like framework.[1][2] Its structure is characterized by a high degree of symmetry, with a central C-C bond connecting two tertiary carbons, each bearing two methyl groups and an amine group. This symmetry is a critical determinant of its spectroscopic signature, particularly in NMR.

The presence of two nucleophilic amine groups makes it a valuable building block in organic synthesis, particularly as a ligand in coordination chemistry or as a monomer in polymer synthesis.[3] Accurate and unambiguous structural confirmation is paramount, and this guide provides the framework for achieving that through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dimethylbutane-2,3-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dimethylbutane-2,3-diamine, a sterically hindered vicinal diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing its solubility in a diverse range of organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties to predict and rationalize solubility behavior. Furthermore, this guide presents a standardized experimental protocol for the quantitative determination of solubility, ensuring methodological rigor and reproducibility. The unique properties of 2,3-dimethylbutane-2,3-diamine, stemming from its bulky alkyl groups and dual amine functionalities, make it a compound of significant interest in catalysis and as a synthetic building block.[1][2] Understanding its solubility is paramount for its effective application in these fields.

Introduction: The Significance of 2,3-Dimethylbutane-2,3-diamine

2,3-Dimethylbutane-2,3-diamine, also known as 2,3-diamino-2,3-dimethylbutane, is an organic compound with the molecular formula C₆H₁₆N₂.[2] It is characterized by a butane backbone with two amine groups and two methyl groups on adjacent central carbon atoms. This unique structure confers significant steric hindrance around the nitrogen atoms, a feature that profoundly influences its chemical reactivity and physical properties.[1][3]

Sterically hindered amines are a class of compounds with broad applications, serving as non-nucleophilic bases, ligands in catalysis, and as building blocks in the synthesis of complex molecules and pharmaceuticals.[3][4][5][6] Their bulky nature can enhance the metabolic stability of drug candidates and allow for the formation of stable N-oxides.[5] The vicinal diamine motif is also a key structural element in many biologically active compounds and is crucial in the development of asymmetric synthesis methodologies.[1]

A fundamental understanding of the solubility of 2,3-dimethylbutane-2,3-diamine is a prerequisite for its practical use. Whether in a reaction medium, for purification, or in formulation, knowledge of its behavior in various organic solvents is critical for process optimization and achieving desired outcomes.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For 2,3-dimethylbutane-2,3-diamine, its solubility profile is a balance between its polar amine groups and its nonpolar hydrocarbon backbone.

Molecular Structure and Intermolecular Forces

-

Hydrogen Bonding: The two primary amine groups (-NH₂) are capable of both donating and accepting hydrogen bonds.[8] This is a strong intermolecular force that will dominate its interactions with protic and polar aprotic solvents.

-

Dipole-Dipole Interactions: The C-N bonds are polar, leading to a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The six-carbon alkyl backbone contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Steric Hindrance: The four methyl groups surrounding the diamine core create significant steric bulk.[1] This can hinder the close approach of solvent molecules, potentially affecting the solvation process.[3]

Predicting Solubility in Different Solvent Classes

Based on its structure, we can predict the solubility of 2,3-dimethylbutane-2,3-diamine in various classes of organic solvents. It is known to be soluble in water, which is a highly polar, protic solvent capable of strong hydrogen bonding.[2]

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the amine groups of the diamine.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors and have significant dipole moments to interact with the diamine.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The nonpolar nature of these solvents will have weak interactions with the polar amine groups, and the van der Waals forces may not be sufficient to overcome the solute-solute interactions.

-

Ethers (e.g., Diethyl ether, THF): Moderate solubility is expected. Ethers are weakly polar and can act as hydrogen bond acceptors, but they lack the strong hydrogen bond donating ability of protic solvents.[9]

The following diagram illustrates the key factors influencing the solubility of 2,3-dimethylbutane-2,3-diamine.

Caption: Relationship between solute properties, solvent characteristics, and predicted solubility.

Predicted Solubility Profile

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding between the solvent's -OH group and the diamine's -NH₂ groups. |

| Ethanol | High | Similar to methanol, strong hydrogen bonding interactions. | |

| Polar Aprotic | Acetone | Moderate | The ketone's oxygen can accept hydrogen bonds from the diamine's -NH₂ groups. |

| Acetonitrile | Moderate | The nitrile group is polar, allowing for dipole-dipole interactions. | |

| DMSO | High | Highly polar solvent that can effectively solvate the polar amine groups. | |

| Ethers | Diethyl Ether | Low to Moderate | Can act as a hydrogen bond acceptor, but the overall polarity is low. |

| THF | Moderate | More polar than diethyl ether, leading to better solvation. | |

| Hydrocarbons | Hexane | Low | Primarily van der Waals interactions, which are insufficient to overcome the diamine's self-association. |

| Toluene | Low | Aromatic ring provides some polarizability, but still predominantly nonpolar. | |

| Halogenated | Dichloromethane | Low to Moderate | Weakly polar, with limited ability to interact with the polar amine groups. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,3-dimethylbutane-2,3-diamine, which is a solid at room temperature.[10]

Materials and Equipment

-

2,3-Dimethylbutane-2,3-diamine (95%+ purity)[10]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-dimethylbutane-2,3-diamine to a known volume (e.g., 5 mL) of the chosen solvent in a vial.

-

Seal the vial and place it in a constant temperature bath (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vial at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2,3-dimethylbutane-2,3-diamine.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 2,3-dimethylbutane-2,3-diamine.

-

Generate a calibration curve by plotting the analytical response versus concentration.

-

Calculate the concentration of the diamine in the saturated solution from the calibration curve, accounting for the dilution factor.

-

The following flowchart visualizes the experimental workflow for determining solubility.

Caption: Step-by-step process for the experimental determination of solubility.

Conclusion

While specific experimental data for the solubility of 2,3-dimethylbutane-2,3-diamine in a wide array of organic solvents is not extensively documented, a robust predictive framework can be established based on its molecular structure. The presence of two polar, hydrogen-bonding amine groups, combined with a nonpolar, sterically hindered alkyl backbone, results in a nuanced solubility profile. High solubility is anticipated in polar protic solvents, moderate solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a reliable methodology for its quantitative determination. A thorough understanding of these solubility characteristics is essential for leveraging the full potential of this versatile diamine in research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL not available)

-

ResearchGate. Sterically hindered amine derivatives with wide ranges of applications. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Tri-iso. Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

NIST WebBook. 2,3-Diamino-2,3-Dimethylbutane. Retrieved from [Link]

-

PubChem. CID 23048341 | C12H32N4. Retrieved from [Link]

-

Western Oregon University. CH105: Chapter 9 - Organic Compounds of Oxygen. Retrieved from [Link]

- Unknown Source. ALCOHALS, PHENOLS AND ETHERS. (URL not available)

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Scribd. Organic Chemistry Short Notes. Retrieved from [Link]

-

Open Oregon Educational Resources. 5.0 Alcohols, Thiols, Ethers and Amines. Retrieved from [Link]

Sources

- 1. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc [chemsrc.com]

- 2. CAS 20485-44-3: 2,3-dimethylbutane-2,3-diamine [cymitquimica.com]

- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sterically Hindered Amines - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. 5.0 Alcohols, Thiols, Ethers and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2,3-dimethylbutane-2,3-diamine | 20485-44-3 [sigmaaldrich.com]

The Architectonics of Reactivity: A Technical Guide to Sterically Hindered Diamines in Research

Foreword: Beyond the Amine—Harnessing Steric Crowding for Chemical Innovation

In the vast landscape of organic chemistry, the amine functional group is a cornerstone, a familiar building block in countless synthetic endeavors. However, when we introduce significant steric bulk around the nitrogen centers of a diamine, we move beyond simple nucleophilicity and basicity into a realm of nuanced reactivity and unique molecular architectures. This technical guide serves as an in-depth exploration of sterically hindered diamines, not as a mere catalog of compounds, but as a strategic manual for researchers, scientists, and drug development professionals. Herein, we dissect the causal relationships between molecular structure and function, providing not just protocols, but the scientific rationale that underpins them. Our focus is on empowering the reader to leverage the controlled reactivity and conformational rigidity of these remarkable molecules to solve complex challenges in catalysis, polymer science, and medicinal chemistry.

I. The Foundation: Understanding the Impact of Steric Hindrance

Steric hindrance in diamines is more than just a physical barrier; it is a design element that fundamentally alters electronic and conformational properties. The bulky substituents, typically branched alkyl or substituted aryl groups, create a sterically crowded environment around the nitrogen atoms. This has several key consequences:

-

Modulated Nucleophilicity and Basicity: While the lone pairs on the nitrogen atoms remain available, their ability to participate in nucleophilic attack or proton abstraction is kinetically tempered. This "taming" of reactivity is crucial in applications where selectivity is paramount.

-

Conformational Rigidity: The steric clash between bulky groups restricts free rotation around C-N and C-C bonds, leading to more defined molecular geometries. This pre-organization is a key principle in the design of chiral ligands for asymmetric catalysis.

-

Altered Coordination Geometry: In organometallic chemistry, the steric demands of the diamine ligand dictate the coordination sphere of the metal center, influencing its catalytic activity and selectivity.

-

Frustrated Reactivity: In extreme cases, the steric hindrance can prevent the nitrogen lone pairs from interacting with Lewis acids, leading to the formation of "frustrated Lewis pairs" with unique catalytic properties.

The choice of a sterically hindered diamine is therefore not arbitrary but a deliberate strategy to fine-tune reactivity and enforce specific spatial arrangements.

II. Applications in Polymer Science: Engineering High-Performance Materials

The incorporation of sterically hindered diamines as monomers or additives is a powerful strategy for creating polymers with enhanced properties. The bulky nature of these molecules disrupts chain packing and introduces conformational rigidity, leading to materials with improved solubility, thermal stability, and specialized functions.

A. High-Solubility and High-Temperature Polyimides

Aromatic polyimides are renowned for their exceptional thermal and mechanical properties, but their application is often limited by poor solubility, making them difficult to process. Sterically hindered diamines address this challenge by introducing kinks and bulky side groups into the polymer backbone, which disrupts the intermolecular charge-transfer interactions that lead to insolubility.

A prime example is the use of diamines with ortho-alkyl substituents. The steric hindrance provided by these groups prevents the close packing of polymer chains, thereby enhancing solubility in common organic solvents without significantly compromising the high glass transition temperatures (Tg) and thermal stability inherent to the polyimide structure.[1]

This protocol details the synthesis of a polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a sterically hindered aromatic diamine, such as 2,4,6-trimethyl-1,3-phenylenediamine. The procedure follows a conventional two-step process involving the formation of a poly(amic acid) precursor, followed by thermal cyclization.[2]

Step 1: Synthesis of the Poly(amic acid) (PAA) Precursor

-

Monomer Preparation: Ensure both the dianhydride (6FDA) and the sterically hindered diamine are of high purity and thoroughly dried. The reduced reactivity of hindered amines makes the reaction more susceptible to side reactions with impurities like water.[1]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the sterically hindered diamine in an anhydrous aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).

-

Dianhydride Addition: Slowly add an equimolar amount of 6FDA to the stirred diamine solution at room temperature. The steric hindrance of the diamine will result in a slower reaction rate compared to unhindered amines, with a noticeable increase in viscosity taking several hours.[2]

-

Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours to ensure the formation of a high molecular weight poly(amic acid) solution. The viscosity of the solution will increase significantly as the polymerization progresses.

Step 2: Thermal Imidization

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

-

Solvent Removal and Cyclization: Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle would be:

-

80°C for 1 hour to slowly remove the bulk of the solvent.

-

150°C for 1 hour.

-

200°C for 1 hour.

-

250°C for 1 hour to ensure complete cyclization to the polyimide.

-

-

Film Recovery: After cooling to room temperature, the resulting tough, transparent polyimide film can be carefully peeled from the glass plate.

Causality of Experimental Choices:

-

Anhydrous Conditions: The slower rate of amic acid formation with hindered diamines makes the reaction more sensitive to hydrolysis of the anhydride by any residual moisture.[1]

-

Staged Heating: A gradual increase in temperature during thermal imidization is crucial to prevent the rapid boiling of the solvent, which can lead to defects in the film. It also allows for controlled cyclization.

-

Choice of Monomers: The use of 6FDA contributes to the solubility and desirable optical properties of the final polyimide due to the flexible, fluorine-containing linkage. The hindered diamine disrupts chain packing, further enhancing solubility.

B. Hindered Amine Light Stabilizers (HALS): A Regenerative Approach to Polymer Protection

Sterically hindered diamines, particularly derivatives of 2,2,6,6-tetramethylpiperidine, are the foundation of Hindered Amine Light Stabilizers (HALS). Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers, protecting polymers from photo-oxidative degradation through a regenerative cyclic process known as the Denisov Cycle.[1][3] This mechanism provides long-lasting protection at low concentrations.

The key to HALS functionality is the steric hindrance around the amine nitrogen, which allows for the formation of stable nitroxyl radicals that can trap harmful alkyl and peroxy radicals generated during polymer oxidation.

The Denisov Cycle is a complex, multi-step process that can be summarized as follows:

-

Initiation: The hindered amine is oxidized to a nitroxyl radical.

-

Radical Scavenging: The nitroxyl radical reacts with and neutralizes polymer alkyl radicals.

-

Regeneration: The resulting amine ether is then able to react with polymer peroxy radicals, regenerating the nitroxyl radical and perpetuating the protective cycle.

III. Catalysis: Directing Reactivity with Steric Precision

The tailored steric environment of hindered diamines makes them exceptional ligands and catalysts in organic synthesis, enabling reactions with high selectivity and efficiency that are often difficult to achieve with less bulky counterparts.

A. Ligands in Cross-Coupling Reactions: The Case of Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, sterically hindered ligands play a crucial role in promoting the reductive elimination step, which is often the rate-limiting step, especially in the formation of sterically congested biaryls. The steric bulk of the ligand facilitates the dissociation of the product from the metal center. While phosphine ligands are common, sterically hindered diamines can also be employed in certain catalytic systems.

B. Asymmetric Catalysis: Translating Chirality into Enantioselectivity

Chiral, C2-symmetric, sterically hindered diamines are workhorse ligands in asymmetric catalysis. Their rigid, well-defined chiral environment around a metal center can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer. These ligands have been successfully applied in a wide range of transformations, including asymmetric hydrogenations, additions to carbonyls and imines, and cycloadditions.

The choice of bulky substituents on the diamine backbone is critical for creating a chiral pocket that maximizes steric interactions with the substrate, thereby enhancing enantioselectivity.

C. Proton Sponges: Non-Nucleophilic Bases for Sensitive Transformations

Proton sponges are a unique class of sterically hindered aromatic diamines, with 1,8-bis(dimethylamino)naphthalene being a classic example. The steric strain between the two peri-positioned dimethylamino groups forces the nitrogen lone pairs to be directed towards each other. This strain is relieved upon protonation, as the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms. This structural feature results in exceptionally high basicity (pKa ≈ 12.1) coupled with very low nucleophilicity, as the steric hindrance prevents the nitrogen atoms from attacking electrophilic centers.[4]

This combination of properties makes proton sponges ideal bases for reactions involving sensitive substrates that are prone to side reactions with conventional, more nucleophilic bases.

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a fundamental carbon-carbon bond-forming reaction. While often catalyzed by conventional bases, the use of a proton sponge can be advantageous when dealing with base-sensitive functional groups.

General Procedure:

-

Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene, 0.1-0.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture can often be directly purified by column chromatography. The high basicity of the proton sponge allows for its easy removal by washing with a dilute aqueous acid solution.

Causality and Self-Validation:

-

Non-Nucleophilic Nature: The proton sponge efficiently deprotonates the active methylene compound to generate the nucleophilic enolate without competing in nucleophilic addition to the carbonyl substrate. This minimizes side product formation.

-

Mild Conditions: The high basicity of the proton sponge often allows the reaction to proceed under mild conditions, preserving sensitive functional groups.

-

Easy Removal: The basic nature of the catalyst allows for a simple acid-base extraction during workup, simplifying purification.

IV. Synthesis of Sterically Hindered Diamines: Building the Molecular Architecture

The synthesis of sterically hindered diamines often requires specialized methods to overcome the steric challenges associated with their formation. A common and industrially relevant example is the synthesis of N,N'-di-tert-butylethylenediamine.

Protocol: Synthesis of N,N'-di-tert-butylethylenediamine

This synthesis is a two-step, one-pot procedure involving the condensation of tert-butylamine with glyoxal to form a diimine intermediate, followed by in-situ hydrogenation.

Step 1: Diimine Formation

-

Reaction Setup: In a reaction vessel, charge tert-butylamine and a hydrocarbon solvent (e.g., o-xylene).

-

Glyoxal Addition: With stirring, slowly add an aqueous solution of glyoxal (40% wt) to the tert-butylamine solution. Maintain the temperature between 45-50°C.

-

Phase Separation: After the addition is complete, continue stirring for approximately one hour. Then, separate the organic phase containing the diimine product from the aqueous phase.

Step 2: Catalytic Hydrogenation

-

Hydrogenation Setup: Transfer the organic phase to a suitable hydrogenation reactor.

-

Catalyst Addition: Add a hydrogenation catalyst, such as platinum on carbon (5% Pt/C).

-

Hydrogenation: Pressurize the reactor with hydrogen (e.g., 60 bar) and heat to 60-80°C. The reaction is typically complete within a few hours.

-

Workup and Purification: After cooling and depressurizing the reactor, filter off the catalyst. The N,N'-di-tert-butylethylenediamine can then be purified by fractional distillation to yield a colorless, high-purity product.

Rationale for Procedural Choices:

-

Two-Phase System: The use of a hydrocarbon solvent allows for the easy separation of the diimine intermediate from the aqueous phase.

-

In-Situ Hydrogenation: Hydrogenating the diimine without isolation simplifies the overall process and can improve yield by avoiding decomposition of the intermediate.

-

Catalyst Choice: Platinum on carbon is an efficient catalyst for the reduction of the imine double bonds to the corresponding amine.

V. Data Summary and Physicochemical Properties

The selection of a sterically hindered diamine for a specific application is guided by its physicochemical properties. The following table summarizes key properties for representative sterically hindered diamines.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |

| N,N'-Di-tert-butylethylenediamine | (CH3)3CNHCH2CH2NHC(CH3)3 | 172.32 | 196-198 | Ligand in catalysis, pharmaceutical intermediate, polymer synthesis.[5][6][7] |

| 1,8-Bis(dimethylamino)naphthalene | C₁₄H₁₈N₂ | 214.31 | 155-157 (at 15 mmHg) | Proton sponge, non-nucleophilic base in organic synthesis.[4] |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 141.25 | 155-156 | Precursor for Hindered Amine Light Stabilizers (HALS).[3] |

| Diethyltoluenediamine (DETDA) | Isomeric Mixture | 178.28 | ~308 | Curing agent for polyurethanes and polyureas, epoxy resin hardener. |

VI. Conclusion and Future Outlook

Sterically hindered diamines represent a class of molecules where spatial arrangement is meticulously engineered to control chemical reactivity. From providing long-term stability to polymers through regenerative radical scavenging to enabling highly selective bond formations in catalysis, their applications are both broad and impactful. The principles outlined in this guide—the interplay of sterics, electronics, and conformation—provide a framework for not only utilizing existing hindered diamines but also for designing new ones with tailored properties for the next generation of materials and medicines. As the demand for more efficient and selective chemical processes grows, the strategic application of steric hindrance will undoubtedly remain a key tool in the chemist's arsenal.

References

-

TRiiSO. (n.d.). Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea. Retrieved from [Link]

-

TRiiSO. (n.d.). Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]

-

Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

-

ACS Publications. (n.d.). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules. Retrieved from [Link]

- Coronado, E. A., et al. (2006). Proton sponge phosphines: electrospray-active ligands. Dalton Transactions, (38), 4570-4579.

- St. Clair, A. K., & St. Clair, T. L. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(1), 27-35.

-

3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

- Carta, M., Malpass-Evans, R., Croad, M., et al. (2014). The synthesis of microporous polymers using Tröger's base formation. Polymer Chemistry, 5(18), 5267-5272.

- St. Clair, A. K., & St. Clair, T. L. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(1), 27-35.

-

ACS Publications. (n.d.). Tröger's Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Stanford University. (n.d.). Intrinsically microporous ladder-type Tröger's base polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. Retrieved from [Link]

-

TRiiSO. (n.d.). Aromatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]

-

PubMed. (n.d.). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

-

Scilit. (n.d.). Catalytic Activity of Proton Sponge: Application to Knoevenagel Condensation Reactions. Retrieved from [Link]

- Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265.

-

AdvanSix. (n.d.). Di-tert-Butylethylenediamine. Retrieved from [Link]

-

RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Retrieved from [Link]

- Google Patents. (n.d.). US4792631A - Preparation of di-tert.-butylethylenediamine.

-

ACS Publications. (2024). Novel Furfural-Derived Polyaldimines as Latent Hardeners for Polyurethane Adhesives. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

-

Nature. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]

- Google Patents. (n.d.). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.

-

ACS Publications. (2020). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine.

-

National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from [Link]

-

Nature Communications. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Microporous Polyimides from Ladder Diamines Synthesized by Facile Catalytic Arene-Norbornene Annulation as High-Performance Membranes for Gas Separation. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Retrieved from [Link]

-

ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

-